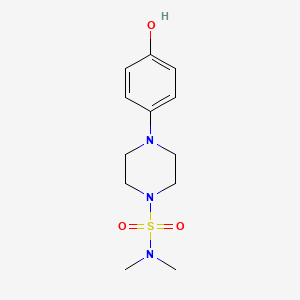

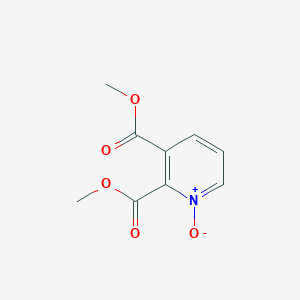

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is a chemical compound with the linear formula C9H9NO4 . It has a molecular weight of 195.176 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Mécanisme D'action

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has been studied for its mechanism of action in various scientific research applications. It is believed that this compound acts as a proton acceptor, forming a stable complex with the protonated form of the substrate. This complex is then attacked by a nucleophile, resulting in the formation of the desired product. This compound also acts as a catalyst in the formation of pyridine-2,3-dicarboxylic acid dimethyl ester, as it facilitates the nucleophilic attack of the substrate on the protonated form of the substrate.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to have no significant effect on the activity of enzymes, and it does not affect the activity of human cells. Additionally, this compound has been found to have no adverse effects on the growth of bacteria or fungi.

Avantages Et Limitations Des Expériences En Laboratoire

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has several advantages for lab experiments. It is a stable, non-toxic, and water-soluble compound, making it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in lab experiments. However, this compound has some limitations. It is not very soluble in organic solvents, making it difficult to use in some reactions. Additionally, it is not very reactive, making it difficult to use in some synthetic reactions.

Orientations Futures

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has potential applications in a variety of scientific research fields. It could be used as a catalyst in the synthesis of novel compounds, such as pyridine-3,4-dicarboxylic acid dimethyl ester and pyridine-4,5-dicarboxylic acid dimethyl ester. Additionally, this compound could be used in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, this compound could be used to study the mechanism of action of other compounds, as it has been found to act as a proton acceptor and a catalyst in the formation of various products. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, as it has been found to have no adverse effects on the growth of bacteria or fungi.

Méthodes De Synthèse

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide can be synthesized via several methods. The most common method involves the reaction of dimethyl ester pyridine-2,3-dicarboxylic acid and nitrous acid. This reaction yields the desired this compound in a near quantitative yield. Another method involves the reaction of dimethyl ester pyridine-2,3-dicarboxylic acid with sodium nitrite in the presence of hydrochloric acid. This method yields this compound in a lower yield, but it is more cost-effective.

Applications De Recherche Scientifique

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various compounds, such as pyridinium-2,3-dicarboxylates, pyridine-2,3-dicarboxylic acid dimethyl ester, and pyridine-3,4-dicarboxylic acid dimethyl ester. This compound has also been used as a catalyst in the synthesis of pyridinium-2,3-dicarboxylates and pyridine-2,3-dicarboxylic acid dimethyl ester. Additionally, this compound has been used in the synthesis of novel compounds, such as pyridine-3,4-dicarboxylic acid dimethyl ester and pyridine-4,5-dicarboxylic acid dimethyl ester.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propriétés

IUPAC Name |

dimethyl 1-oxidopyridin-1-ium-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-10(13)7(6)9(12)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVROCIBWHZFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C([N+](=CC=C1)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)

![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)

![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)

![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)